molecular formula C10H18N2O B1402395 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone CAS No. 1316220-00-4

1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone

Cat. No.: B1402395
CAS No.: 1316220-00-4
M. Wt: 182.26 g/mol
InChI Key: DSIBUSHANFBFHH-UHFFFAOYSA-N
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Description

1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone is a heterocyclic compound that features a unique structure combining a pyrrole and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of styrylacetic acid N-(thiophen-3-yl)amides in polyphosphoric acid, leading to the formation of azepinones .

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone is unique due to its specific ring structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2,3,4,5,5a,6,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12-6-9-4-2-3-5-11-10(9)7-12/h9-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIBUSHANFBFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone
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1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone
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1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone
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Reactant of Route 6
1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone

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